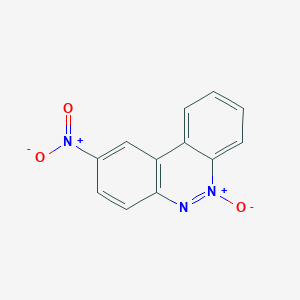
Guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a quinoline and thiazole moiety, suggests potential biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thiazole Ring Formation: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Guanidine Introduction:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. Techniques like continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline and thiazole rings.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline and thiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Antimicrobial Activity: The thiazole and quinoline moieties suggest potential antimicrobial properties.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of novel materials with specific properties.
作用機序
The mechanism of action of guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole rings can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine.
Quinoline Derivatives: Compounds like chloroquine and quinine.
Thiazole Derivatives: Compounds like thiamine and benzothiazole.
Uniqueness
The uniqueness of guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- lies in its combined structure, which integrates the properties of guanidine, quinoline, and thiazole. This combination can result in unique biological and chemical activities not observed in simpler compounds.
特性
CAS番号 |
72041-95-3 |
|---|---|
分子式 |
C18H21N5S |
分子量 |
339.5 g/mol |
IUPAC名 |
2-tert-butyl-1-(2-methylquinolin-8-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5S/c1-12-8-9-13-6-5-7-14(15(13)20-12)21-16(23-18(2,3)4)22-17-19-10-11-24-17/h5-11H,1-4H3,(H2,19,21,22,23) |
InChIキー |
OMZASHHCCQJEEO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2NC(=NC(C)(C)C)NC3=NC=CS3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
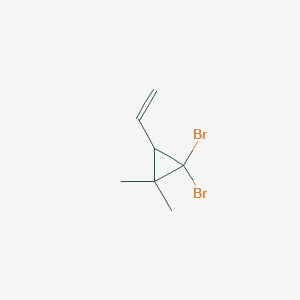
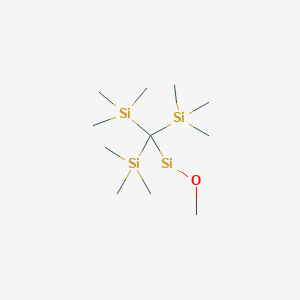
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

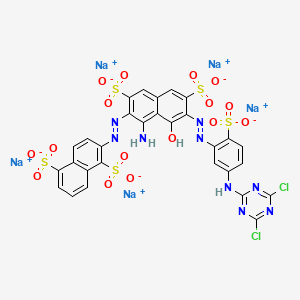
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)


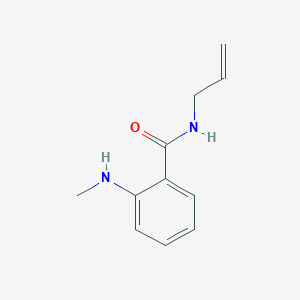
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
